molecular formula C10H12ClFN4 B1458343 {1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride CAS No. 1803561-32-1

{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride

Cat. No. B1458343
CAS RN: 1803561-32-1
M. Wt: 242.68 g/mol
InChI Key: KVMIXZBPOLEKMM-UHFFFAOYSA-N
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Description

This compound is a derivative of amphetamine and is classified as a monoamine releaser . It is a potential designer drug .


Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been accomplished using various starting materials . These compounds were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . All newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds has been identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction . These reactions were carried out in an aqueous medium .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One study describes a compound with a structural resemblance to "{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride," focusing on its role as a neurokinin-1 (NK1) receptor antagonist. The compound exhibited high affinity and oral activity, showing effectiveness in pre-clinical tests relevant to emesis and depression. This highlights its potential application in the treatment of conditions mediated by the NK1 receptor, such as depression and nausea (Harrison et al., 2001).

Chiral Discrimination

Another application involves the use of a related compound for chiral discrimination in chromatography. The separation of enantiomers was achieved on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, highlighting the importance of such compounds in analytical chemistry for enantioselective separations (Bereznitski et al., 2002).

Structural Characterization and Synthesis

Research has also been conducted on the synthesis and structural characterization of isostructural compounds with triazolyl and fluorophenyl groups. Such studies contribute to the understanding of molecular structures and are crucial in materials science for designing new materials with specific properties (Kariuki et al., 2021).

Antioxidant Properties

Compounds incorporating the 1,2,3-triazole moiety have been studied for their antioxidant capabilities. A particular study reported the synthesis of novel 1,2,3-triazole-containing nitrones with significant antioxidant activity, demonstrating their potential in developing new antioxidant agents (Hadjipavlou-Litina et al., 2022).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown inhibition potential against carbonic anhydrase-II enzyme . This inhibition is achieved through direct binding with the active site residues of the enzyme .

properties

IUPAC Name

[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4.ClH/c11-9-3-1-2-8(4-9)6-15-7-13-10(5-12)14-15;/h1-4,7H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMIXZBPOLEKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride
Reactant of Route 2
{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride
Reactant of Route 3
{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride
Reactant of Route 4
{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride
Reactant of Route 6
{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride

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